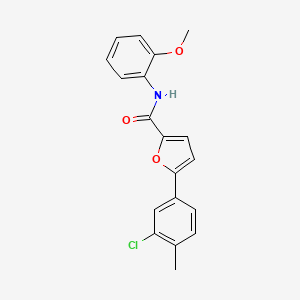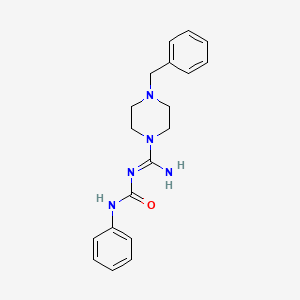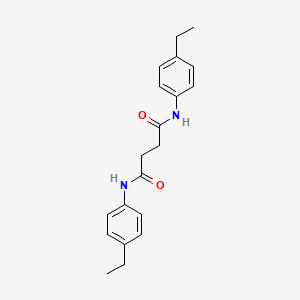
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a purine-based compound that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE) which are involved in inflammation and cancer progression. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide also activates the adenosine A3 receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has also been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, the limitations of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For research on N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to investigate the potential use of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide is a promising compound that has shown potential therapeutic applications in various biochemical and physiological studies. Its well-characterized mechanism of action and its ability to inhibit enzymes and signaling pathways involved in inflammation and cancer progression make it a potential candidate for drug development. Further research is needed to fully understand the potential of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of various diseases and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the reaction of 6-mercaptopurine with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-4-11(5-10(9)2)20-12(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOQCJADWXODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)






![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)